S-6123
Overview
Description
S-6123 is a complex organic compound that features both oxazolidinone and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-6123 typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Sulfonamide Formation: The final step involves the reaction of the oxazolidinone derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced oxazolidinone derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
S-6123 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of S-6123 involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Oxazolidinone Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
S-6123 is unique due to the combination of its oxazolidinone and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c11-18(15,16)9-3-1-7(2-4-9)12-5-8(6-13)17-10(12)14/h1-4,8,13H,5-6H2,(H2,11,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDDLNAGDYFFOJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201007609 | |
Record name | 4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201007609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87508-45-0 | |
Record name | S 6123 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087508450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201007609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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